NFATc1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H8F2INO2 |

|---|---|

Molecular Weight |

375.11 g/mol |

IUPAC Name |

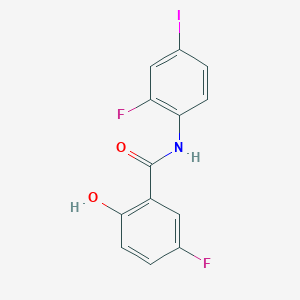

5-fluoro-N-(2-fluoro-4-iodophenyl)-2-hydroxybenzamide |

InChI |

InChI=1S/C13H8F2INO2/c14-7-1-4-12(18)9(5-7)13(19)17-11-3-2-8(16)6-10(11)15/h1-6,18H,(H,17,19) |

InChI Key |

IGRCFOGPIJEESA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)NC2=C(C=C(C=C2)I)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Development of NFATc1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of NFATc1-IN-1, a potent small-molecule inhibitor of osteoclastogenesis. NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1) is a master transcription factor for osteoclast differentiation, making it a key therapeutic target for bone-related disorders such as osteoporosis. This document details the mechanism of action of this compound, which involves the inhibition of RANKL-induced nuclear translocation of NFATc1. Included are detailed experimental protocols for its synthesis and for the key biological assays used in its characterization, along with a structured presentation of all relevant quantitative data. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the scientific process behind the development of this compound.

Introduction: The Rationale for Targeting NFATc1 in Bone Resorption

Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. In pathological conditions like osteoporosis, excessive osteoclast activity leads to a net loss of bone mass and increased fracture risk. The differentiation of osteoclasts from their monocytic precursors is a complex process orchestrated by several signaling pathways, with the RANKL/RANK/OPG axis playing a central role.

Upon binding of RANKL (Receptor Activator of Nuclear Factor-κB Ligand) to its receptor RANK on osteoclast precursors, a signaling cascade is initiated, leading to the activation of key transcription factors, including NF-κB and c-Fos. A crucial downstream event is the robust induction and activation of NFATc1. Activated NFATc1 translocates to the nucleus, where it drives the expression of a multitude of genes essential for osteoclast differentiation and function. The pivotal role of NFATc1 as a master regulator makes it an attractive target for therapeutic intervention in diseases characterized by excessive bone resorption.

The development of small-molecule inhibitors that can selectively modulate NFATc1 activity holds significant promise for a new class of anti-resorptive therapies. This guide focuses on this compound, a compound identified through a targeted drug discovery effort aimed at inhibiting osteoclast formation.

The Discovery of this compound (Compound A04)

This compound, also identified as compound A04, emerged from a medicinal chemistry campaign focused on the synthesis and biological evaluation of a series of novel salicylanilides. The core structure was systematically modified to explore the structure-activity relationships (SARs) concerning the inhibition of RANKL-induced osteoclastogenesis. This effort led to the identification of 5-fluoro-N-(2-fluoro-4-iodophenyl)-2-hydroxy-benzamide as a particularly potent inhibitor.

Mechanism of Action

The primary mechanism by which this compound exerts its anti-osteoclastogenic effects is by preventing the nuclear translocation of NFATc1. In the canonical signaling pathway, RANKL stimulation leads to a rise in intracellular calcium, which activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFATc1, exposing a nuclear localization signal and allowing its import into the nucleus. By inhibiting this nuclear accumulation, this compound effectively blocks the transcription of NFATc1-dependent genes that are critical for osteoclast differentiation.

Quantitative Data Summary

The biological activity of this compound and its analogs were quantified through a series of in vitro assays. The data is summarized below for comparative analysis.

| Compound ID | Chemical Name | IC₅₀ (µM) for Osteoclast Formation[1] | Cytotoxicity (CC₅₀, µM) in RAW 264.7 cells |

| This compound (A04) | 5-fluoro-N-(2-fluoro-4-iodophenyl)-2-hydroxy-benzamide | 1.57 | > 2.5 |

| Analog X | [Chemical Name] | [Value] | [Value] |

| Analog Y | [Chemical Name] | [Value] | [Value] |

| Analog Z | [Chemical Name] | [Value] | [Value] |

Note: Data for analogs X, Y, and Z would be populated from the full SAR table in the primary literature to provide context for the development of A04.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the key biological assays used for its characterization, based on the procedures described in the primary literature.

Chemical Synthesis of this compound (Compound A04)

The synthesis of this compound is a multi-step process that can be adapted by skilled medicinal chemists.

Protocol:

-

Activation of Carboxylic Acid: To a solution of 5-fluorosalicylic acid in an appropriate anhydrous solvent (e.g., dichloromethane), add a coupling agent (e.g., oxalyl chloride or thionyl chloride) and a catalytic amount of DMF. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Amide Coupling: In a separate flask, dissolve 2-fluoro-4-iodoaniline in the anhydrous solvent containing a base (e.g., triethylamine or pyridine). Cool the solution to 0°C. Add the activated carboxylic acid solution dropwise to the aniline solution. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the final compound, this compound.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

RANKL-Induced Osteoclastogenesis Assay

This assay assesses the ability of a compound to inhibit the differentiation of precursor cells into mature osteoclasts.

Materials:

-

RAW 264.7 macrophage cells (osteoclast precursors)

-

Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification) supplemented with 10% Fetal Bovine Serum (FBS)

-

Recombinant mouse RANKL

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Leukocyte Acid Phosphatase (TRAP) staining kit

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in complete α-MEM.

-

Treatment: After 24 hours, replace the medium with fresh medium containing 50 ng/mL RANKL and various concentrations of the test compound (e.g., 0, 0.5, 1.0, 1.5, 2.0, and 2.5 µM for this compound).[1] A vehicle control (DMSO) should be included.

-

Incubation: Culture the cells for 4-5 days, replacing the medium with fresh medium containing RANKL and the test compound every 2 days.[1]

-

TRAP Staining: After the incubation period, wash the cells with PBS and fix them with 10% formalin for 10 minutes. Wash again and stain for Tartrate-Resistant Acid Phosphatase (TRAP) activity according to the manufacturer's protocol.

-

Quantification: Identify and count TRAP-positive multinucleated cells (MNCs) containing three or more nuclei under a light microscope. These are considered mature osteoclasts. The IC₅₀ value is calculated as the concentration of the compound that inhibits the number of TRAP-positive MNCs by 50% compared to the RANKL-only control.

Cell Viability Assay

This assay is crucial to ensure that the observed inhibition of osteoclastogenesis is not due to general cytotoxicity.

Materials:

-

RAW 264.7 cells

-

Complete α-MEM

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

Protocol:

-

Cell Seeding and Treatment: Seed and treat the cells with the test compound for the same duration as the osteoclastogenesis assay (4 days) but in the absence of RANKL.[1]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

NFATc1 Nuclear Translocation Assay (Immunofluorescence)

This assay directly visualizes the effect of the inhibitor on the subcellular localization of NFATc1.

Materials:

-

RAW 264.7 cells

-

Glass coverslips in a 24-well plate

-

Test compound (this compound)[1]

-

RANKL

-

4% Paraformaldehyde (PFA) for fixation

-

0.1% Triton X-100 for permeabilization

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody: anti-NFATc1

-

Secondary antibody: Fluorescently-conjugated anti-species IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Protocol:

-

Cell Culture: Seed RAW 264.7 cells on glass coverslips in a 24-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with the desired concentrations of this compound (e.g., 1.5 or 2.5 µM) for 1 hour.[1]

-

Stimulation: Stimulate the cells with RANKL (50 ng/mL) for 24 hours to induce NFATc1 translocation.[1]

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking and Staining: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary anti-NFATc1 antibody overnight at 4°C. The following day, wash and incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

-

Imaging: Wash the coverslips and mount them onto glass slides. Visualize the subcellular localization of NFATc1 (fluorescent secondary antibody) and nuclei (DAPI) using a fluorescence or confocal microscope. In stimulated cells treated with vehicle, NFATc1 will appear concentrated in the nucleus. In cells treated with this compound, NFATc1 will remain predominantly in the cytoplasm.

Conclusion and Future Directions

This compound has been successfully identified and characterized as a potent inhibitor of RANKL-induced osteoclastogenesis. Its mechanism of action, through the inhibition of NFATc1 nuclear translocation, confirms the validity of targeting this critical transcription factor to modulate bone resorption. The favorable in vitro profile, demonstrating potent inhibition of osteoclast formation without significant cytotoxicity, establishes this compound as a valuable lead compound for the development of novel therapeutics for osteoporosis and other bone-related diseases.

Future development of this compound would involve comprehensive preclinical studies, including pharmacokinetic and pharmacodynamic profiling, and evaluation in animal models of bone loss to establish its in vivo efficacy and safety. Further optimization of the salicylanilide scaffold based on the established SAR could lead to the discovery of second-generation inhibitors with improved potency, selectivity, and drug-like properties.

References

The Role of NFATc1-IN-1 in Immunology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor NFATc1-IN-1, with a focus on its established role in immunology research, particularly in the context of osteoclastogenesis. While the broader implications of NFATc1 signaling in the immune system are vast, this document will center on the specific, experimentally validated applications and methodologies related to this compound.

Introduction to NFATc1 in Immunology

The Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) is a crucial transcription factor in the immune system.[1] It is a member of the NFAT family of proteins that play a central role in inducible gene transcription during an immune response.[1] Upon T-cell receptor (TCR) or B-cell receptor (BCR) stimulation, an increase in intracellular calcium levels activates the phosphatase calcineurin.[2][3] Calcineurin then dephosphorylates NFATc1, leading to its translocation from the cytoplasm to the nucleus.[2][4][5][6] In the nucleus, NFATc1 cooperates with other transcription factors, such as AP-1, to regulate the expression of a wide array of genes, including those for cytokines like IL-2, IL-4, and IL-17.[4][7][8] This signaling cascade is pivotal for the activation, proliferation, and differentiation of lymphocytes.[4]

NFATc1 is particularly critical for the differentiation of Th17 cells, a subset of T helper cells implicated in autoimmune diseases.[2] Studies have shown that NFATc1 deficiency in T-cells leads to reduced expression of RORγT, the master transcription factor for Th17 differentiation, and a subsequent decrease in the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-21.[2] Consequently, targeting NFATc1 is a promising strategy for the development of therapeutics for autoimmune disorders.[7][9]

Beyond T-cells, NFATc1 is a master regulator of osteoclastogenesis, the process of osteoclast differentiation.[10] Osteoclasts are macrophage-lineage cells responsible for bone resorption, and their activity is tightly linked to the immune system. The cytokine RANKL (Receptor Activator of Nuclear Factor-κB Ligand) is a key inducer of osteoclastogenesis and triggers a signaling cascade that culminates in the activation and nuclear translocation of NFATc1.[10][11]

This compound: A Potent Inhibitor of Osteoclastogenesis

This compound, also referred to as compound A04, is a small molecule inhibitor that has been identified as a potent suppressor of RANKL-induced osteoclast formation.[12][13][14] Its primary mechanism of action is the inhibition of NFATc1 nuclear translocation, thereby preventing the transcription of NFATc1-dependent genes essential for osteoclast differentiation.[12][13]

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound from in vitro studies on osteoclast precursor cells.

| Parameter | Cell Line | Value | Experimental Context | Reference |

| IC50 | RAW 264.7 | 1.57 µM | Inhibition of RANKL-induced osteoclast formation | [12][13][14] |

| Effective Concentration | RAW 264.7 | 1.5 - 2.5 µM | Marked reduction in the number and size of TRAP-positive multinucleated osteoclasts | [12] |

| Effective Concentration | RAW 264.7 | 1.5 - 2.5 µM | Blockade of NFATc1 nuclear translocation | [12] |

| Cytotoxicity | RAW 264.7 | No significant cytotoxic effects up to 2.5 µM | Assessed via cell viability assays | [12][14] |

Signaling Pathways and Experimental Workflows

NFATc1 Signaling Pathway in Immune Cells

The following diagram illustrates the canonical NFATc1 signaling pathway in T-cells and osteoclast precursors, highlighting the point of inhibition by this compound.

Experimental Workflow for Assessing this compound in Osteoclastogenesis

This diagram outlines a typical experimental workflow to evaluate the effects of this compound on the differentiation of osteoclast precursors.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Osteoclast Differentiation Assay (TRAP Staining)

This assay is used to identify and quantify differentiated osteoclasts, which are characterized by being multinucleated and expressing Tartrate-Resistant Acid Phosphatase (TRAP).

-

Cell Seeding: Plate RAW 264.7 cells (an osteoclast precursor cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Treatment: After 24 hours, treat the cells with 50 ng/mL of RANKL to induce osteoclast differentiation. Concurrently, add varying concentrations of this compound (e.g., 0, 0.5, 1.0, 1.5, 2.0, and 2.5 µM) to the respective wells.

-

Incubation: Culture the cells for 4 days, replacing the medium and treatments every 2 days.

-

Fixation and Staining:

-

Wash the cells with Phosphate Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.

-

Wash again with PBS.

-

Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.

-

-

Analysis: Count the number of TRAP-positive multinucleated cells (containing three or more nuclei) per well under a light microscope.

Cell Viability Assay

This assay determines the cytotoxic effects of the inhibitor on the osteoclast precursor cells.

-

Cell Seeding and Treatment: Seed and treat the RAW 264.7 cells with this compound as described in the osteoclast differentiation assay.

-

Incubation: Culture the cells for 4 days.

-

Assay Procedure (using a WST-8 based assay like CCK-8):

-

Add 10 µL of the WST-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Immunofluorescence for NFATc1 Nuclear Translocation

This method visualizes the subcellular localization of NFATc1 to determine if the inhibitor blocks its entry into the nucleus.

-

Cell Seeding and Treatment: Seed RAW 264.7 cells on glass coverslips in a 24-well plate. After 24 hours, pre-treat the cells with this compound (e.g., 1.5 or 2.5 µM) for 1 hour. Then, stimulate with 50 ng/mL RANKL for 24 hours.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against NFATc1 overnight at 4°C.

-

Wash with PBS.

-

Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Future Directions and Conclusion

The available research robustly demonstrates that this compound is a potent inhibitor of osteoclastogenesis in vitro, acting through the blockade of NFATc1 nuclear translocation.[12][13] This makes it a valuable tool for studying bone biology and for the preclinical investigation of diseases characterized by excessive bone resorption, such as osteoporosis and rheumatoid arthritis.

However, it is crucial to note that the application of this compound in broader immunology research is currently underexplored. Given the critical role of NFATc1 in T-cell activation, differentiation, and cytokine production, this compound holds significant potential as a research tool to investigate these processes. Future studies could explore:

-

The effect of this compound on T-cell proliferation and cytokine secretion (e.g., IL-2, IFN-γ, IL-17) in response to TCR stimulation.

-

The impact of this compound on the differentiation of naive T-cells into various helper T-cell subsets (Th1, Th2, Th17, and Tregs).

-

The in vivo efficacy of this compound in animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) or collagen-induced arthritis.[2][15]

-

The selectivity profile of this compound against other NFAT isoforms and its potential off-target effects.

References

- 1. NFATC1 - Wikipedia [en.wikipedia.org]

- 2. NFATc1 deficiency in T cells protects mice from experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NFATc1 affects mouse splenic B cell function by controlling the calcineurin–NFAT signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. uniprot.org [uniprot.org]

- 6. Selective Activation of the Transcription Factor NFAT1 by Calcium Microdomains near Ca2+ Release-activated Ca2+ (CRAC) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lack of NFATc1 SUMOylation prevents autoimmunity and alloreactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synergistic roles of NFATc1 and c-Jun in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. This compound | RANKL/RANK | TargetMol [targetmol.com]

- 14. axonmedchem.com [axonmedchem.com]

- 15. NFATc1 deficiency in T cells protects mice from experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the NFATc1 Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) signaling pathway, its inhibitors, and the key experimental methodologies used for its investigation. This document is intended to serve as a valuable resource for researchers in academia and industry who are actively involved in immunology, oncology, and drug discovery targeting this critical transcription factor.

The NFATc1 Signaling Pathway: A Central Regulator of Cellular Processes

The NFATc1 transcription factor is a pivotal component of the calcium-calcineurin signaling cascade, playing a crucial role in the inducible gene transcription that governs a multitude of cellular responses.[1] Primarily recognized for its function in the immune system, particularly in T-cell activation, NFATc1 is also integral to processes such as osteoclastogenesis, cardiac development, and angiogenesis.[2] The activation of NFATc1 is a tightly regulated process initiated by an increase in intracellular calcium levels.

Upon stimulation of cell surface receptors, a signaling cascade is triggered, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions. This initial release prompts the opening of calcium release-activated channels (CRAC) in the plasma membrane, resulting in a sustained influx of extracellular calcium.[3][4]

This elevation in cytoplasmic calcium concentration leads to the activation of calmodulin, which in turn activates the serine/threonine phosphatase, calcineurin.[5][6] Calcineurin then dephosphorylates multiple serine residues within the regulatory domain of the cytosolic, phosphorylated (inactive) NFATc1.[6][7] This dephosphorylation event induces a conformational change in NFATc1, exposing a nuclear localization signal and facilitating its translocation into the nucleus.[8][9] Once in the nucleus, NFATc1 collaborates with other transcription factors, such as AP-1 (a dimer of Fos and Jun proteins), to bind to specific DNA response elements in the promoter regions of target genes, thereby initiating their transcription.[10]

dot

Caption: The NFATc1 signaling pathway from receptor activation to gene transcription.

Inhibitors of the NFATc1 Pathway

The critical role of the NFATc1 pathway in various diseases has made it an attractive target for therapeutic intervention. A number of inhibitors have been identified that target different components of this pathway. These inhibitors are invaluable tools for both basic research and clinical applications.

| Inhibitor | Target | Mechanism of Action | IC50 |

| Cyclosporin A (CsA) | Calcineurin | Forms a complex with cyclophilin to inhibit calcineurin's phosphatase activity, preventing NFATc1 dephosphorylation.[6] | ~30 nM[11] |

| Tacrolimus (FK506) | Calcineurin | Binds to FKBP12, and this complex inhibits calcineurin's phosphatase activity.[12][13][14] | ~1 nM[11] |

| VIVIT Peptide | Calcineurin-NFAT Interaction | A peptide that competitively inhibits the docking of NFAT to calcineurin, thereby selectively blocking NFAT dephosphorylation.[7][15] | Kd ~0.42 µM (for unlabeled VIVIT)[16] |

| INCA-6 | Calcineurin-NFAT Interaction | A small molecule that blocks the targeting of NFAT to the calcineurin phosphatase site.[17][18] | Kd ~0.76 µM[16] |

| KRN5 | NFAT5 | A derivative of KRN2 that acts as a suppressor of NFAT5. | 750 nM[17][19] |

| (+)-Syringaresinol | NFAT Transcription Factor | A lignan that inhibits NFAT transcription factor activity.[19] | 329.4 µM[19] |

| A-285222 | NFAT Transcription Factor | A selective and potent inhibitor of the NFAT transcription factor.[3] | Not specified |

Key Experimental Protocols

Investigating the NFATc1 pathway and the efficacy of its inhibitors requires a range of specialized experimental techniques. The following sections provide detailed protocols for three key assays.

Luciferase Reporter Assay for NFATc1 Activity

This assay is used to quantify the transcriptional activity of NFATc1 in response to stimuli and inhibitors. It relies on a reporter construct containing NFAT binding sites upstream of a luciferase gene.

Materials:

-

Mammalian cell line (e.g., HEK293T, Jurkat)

-

NFAT-luciferase reporter plasmid

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Cell culture medium and supplements

-

96-well white, clear-bottom plates

-

Stimulating agents (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)

-

Test inhibitors

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the NFAT-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 24-48 hours to allow for plasmid expression.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 1 hour).

-

Stimulation: Stimulate the cells with an appropriate agonist (e.g., PMA and Ionomycin) to activate the NFATc1 pathway. Include unstimulated and vehicle-treated controls.

-

Lysis: After the desired stimulation time (e.g., 6-8 hours), lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NFATc1 activity relative to the unstimulated control and determine the dose-response curve for the inhibitor.

Western Blotting for NFATc1 Nuclear Translocation

This technique is used to visualize and quantify the amount of NFATc1 in the cytoplasm and nucleus, providing a direct measure of its translocation upon activation.

Materials:

-

Cultured cells

-

Stimulating agents and inhibitors

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer for cytoplasmic and nuclear fractionation

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against NFATc1

-

Primary antibodies for loading controls (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Culture and treat cells with stimuli and/or inhibitors as required for the experiment.

-

Cell Harvesting and Fractionation:

-

Wash cells with ice-cold PBS.

-

Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial kit or a dounce homogenizer-based protocol. Add protease and phosphatase inhibitors to all buffers.

-

-

Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-NFATc1 antibody and loading control antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the relative amounts of NFATc1 in the cytoplasmic and nuclear fractions.

Calcium Imaging with Fura-2 AM

This method allows for the real-time measurement of intracellular calcium concentration changes, which is the initial trigger for NFATc1 activation.

Materials:

-

Cultured cells on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Stimulating agents and inhibitors

-

Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Protocol:

-

Cell Preparation: Seed cells on glass coverslips and allow them to adhere.

-

Dye Loading:

-

Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (to aid in dye solubilization) in HBSS.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

-

De-esterification: Wash the cells with HBSS and incubate for an additional 30 minutes to allow for the complete de-esterification of Fura-2 AM by intracellular esterases, which traps the dye inside the cells.

-

Imaging Setup: Mount the coverslip onto the microscope stage.

-

Baseline Measurement: Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

-

Stimulation and Recording:

-

Add the stimulating agent and/or inhibitor to the cells while continuously recording fluorescence images.

-

Record the changes in fluorescence intensity at both excitation wavelengths over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each time point.

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Experimental and Logical Visualizations

To further aid in the understanding and investigation of the NFATc1 pathway, the following diagrams illustrate a typical experimental workflow and the logical relationships within the pathway.

dot

Caption: A typical experimental workflow for screening and validating NFATc1 inhibitors.

dot

Caption: Logical flow from calcium signaling to cellular response via NFATc1.

References

- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 2. T Cell Activation Bioassay (NFAT) Protocol [worldwide.promega.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Cyclosporin a inhibits calcineurin/nuclear factor of activated T-cells signaling and induces apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. moodle2.units.it [moodle2.units.it]

- 6. Cyclosporin A Elicits Dose-Dependent Biphasic Effects on Osteoblast Differentiation and Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Luciferase Reporter Assay [bio-protocol.org]

- 9. Structure-Based Optimization of a Peptidyl Inhibitor against Calcineurin-Nuclear Factor of Activated T Cell (NFAT) Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. origene.com [origene.com]

- 11. The immunosuppressive drugs cyclosporin A and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. axonmedchem.com [axonmedchem.com]

- 13. In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. invivogen.com [invivogen.com]

- 15. The optimized core peptide derived from CABIN1 efficiently inhibits calcineurin-mediated T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective inhibition of calcineurin-NFAT signaling by blocking protein–protein interaction with small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. abmole.com [abmole.com]

NFATc1-IN-1: An In-depth Technical Guide for Osteoclastogenesis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NFATc1-IN-1, a potent and specific inhibitor of the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). NFATc1 is a master transcription factor essential for osteoclast differentiation and function. Its inhibition presents a promising therapeutic strategy for bone-related disorders characterized by excessive bone resorption, such as osteoporosis. This document details the mechanism of action of this compound, provides structured quantitative data from in vitro studies, and offers detailed experimental protocols for its application in osteoclastogenesis research. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding and practical implementation of this compound as a research tool.

Introduction: The Role of NFATc1 in Osteoclastogenesis

Osteoclasts, the primary bone-resorbing cells, are critical for bone homeostasis.[1][2][3] Their differentiation from hematopoietic precursors is a complex process tightly regulated by various signaling pathways. A pivotal player in this process is the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[4][5]

The signaling cascade leading to osteoclastogenesis is primarily initiated by the binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor, RANK, on the surface of osteoclast precursors.[2][4] This interaction triggers a series of downstream events, culminating in the activation and nuclear translocation of NFATc1.[5] Once in the nucleus, NFATc1 orchestrates the expression of a suite of genes essential for osteoclast differentiation, fusion, and bone-resorbing activity, including tartrate-resistant acid phosphatase (Acp5), cathepsin K (Ctsk), and dendritic cell-specific transmembrane protein (Dcstamp).[6][7] Given its central role, NFATc1 has emerged as a key therapeutic target for diseases characterized by excessive osteoclast activity.

This compound: A Specific Inhibitor of NFATc1 Signaling

This compound is a small molecule inhibitor designed to specifically target the NFATc1 signaling pathway. Its primary mechanism of action is the inhibition of RANKL-induced nuclear translocation of NFATc1.[8] By preventing NFATc1 from entering the nucleus, this compound effectively blocks the transcription of osteoclast-specific genes, thereby inhibiting osteoclast formation and function.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro efficacy and characteristics of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 for Osteoclast Formation | RAW264.7 | 1.57 µM | [8] |

| Effective Concentration for Inhibition of Osteoclast Formation | RAW264.7 | 1.5 - 2.5 µM | [8] |

| Effective Concentration for Blocking NFATc1 Nuclear Translocation | RAW264.7 | 1.5 - 2.5 µM | [8] |

Table 2: Cytotoxicity and Physicochemical Properties of this compound

| Parameter | Value/Information |

| Cytotoxicity | No cytotoxic effects observed in osteoclast precursor cells at concentrations up to 2.5 µM.[8] |

| Molecular Formula | C₁₃H₈F₂INO₂ |

| Molecular Weight | 375.11 g/mol |

| Solubility | Soluble in DMSO |

| Storage (Powder) | -20°C for up to 3 years |

| Storage (Stock Solution in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month |

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

NFATc1 Signaling Pathway in Osteoclastogenesis

Caption: NFATc1 signaling cascade in osteoclast differentiation.

Mechanism of Inhibition by this compound

Caption: Inhibition of NFATc1 nuclear translocation by this compound.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

The following protocols provide a framework for utilizing this compound in osteoclastogenesis research.

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

In Vitro Osteoclast Differentiation Assay (RAW264.7 Cells)

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in α-MEM supplemented with 10% FBS and penicillin/streptomycin.

-

Stimulation and Treatment: After 24 hours, replace the medium with fresh medium containing 50 ng/mL of RANKL and varying concentrations of this compound (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

-

Incubation: Incubate the cells for 4-5 days at 37°C in a 5% CO₂ incubator.

-

Analysis: Proceed with Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and quantify osteoclasts.

In Vitro Osteoclast Differentiation Assay (Primary Bone Marrow Macrophages - BMMs)

-

Isolation of BMMs: Isolate bone marrow from the femurs and tibias of mice. Culture the cells in α-MEM with 10% FBS and 30 ng/mL M-CSF for 3 days to generate BMMs.

-

Cell Seeding: Seed the BMMs in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Stimulation and Treatment: Culture the BMMs with 30 ng/mL M-CSF and 50 ng/mL RANKL in the presence of different concentrations of this compound.

-

Incubation: Incubate for 4-6 days, replacing the medium every 2 days.

-

Analysis: Perform TRAP staining to visualize and count multinucleated osteoclasts.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

-

Fixation: After the differentiation period, fix the cells with 4% paraformaldehyde for 10 minutes.

-

Staining: Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions. TRAP-positive, multinucleated (≥3 nuclei) cells are identified as osteoclasts.

-

Quantification: Count the number of TRAP-positive multinucleated cells per well.

Bone Resorption (Pit) Assay

-

Cell Culture: Differentiate osteoclasts on bone slices or calcium phosphate-coated plates in the presence of this compound as described above.

-

Cell Removal: After the culture period, remove the cells from the substrate using a sonicator or by treating with bleach.

-

Staining: Stain the resorption pits with toluidine blue or silver nitrate.

-

Analysis: Quantify the resorbed area using image analysis software (e.g., ImageJ).

Quantitative Real-Time PCR (qPCR)

-

RNA Isolation: Isolate total RNA from cells treated with this compound using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA.

-

qPCR: Perform qPCR using primers for osteoclast-specific genes such as Nfatc1, Acp5 (TRAP), Ctsk (Cathepsin K), and Dcstamp. Normalize the expression levels to a housekeeping gene (e.g., Gapdh).

-

Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blot Analysis

-

Protein Extraction: Lyse the treated cells and extract total protein.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against NFATc1, c-Fos, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cytotoxicity Assay (MTT)

-

Cell Treatment: Treat RAW264.7 cells with various concentrations of this compound for 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.

In Vivo Studies: A Prospective Outlook

While specific in vivo data for this compound is not yet widely published, its potent in vitro activity suggests its potential for in vivo efficacy in animal models of osteoporosis. A common model is the ovariectomy (OVX) induced osteoporosis model in mice or rats.[7][9]

A general protocol would involve:

-

Animal Model: Induction of osteoporosis in female mice by ovariectomy.

-

Treatment: Administration of this compound at various dosages via a suitable route (e.g., intraperitoneal or oral).

-

Analysis: After a defined treatment period, femurs and tibias would be collected for analysis.

-

Endpoints: Key endpoints would include bone mineral density (BMD) and bone microarchitecture assessed by micro-computed tomography (µCT), and histological analysis of osteoclast numbers by TRAP staining of bone sections.

Conclusion

This compound is a valuable research tool for investigating the role of NFATc1 in osteoclastogenesis and for the preclinical evaluation of NFATc1 inhibition as a therapeutic strategy for bone diseases. This guide provides the necessary technical information and detailed protocols to enable researchers to effectively utilize this compound in their studies. The provided data and methodologies will aid in the design and execution of robust experiments to further elucidate the therapeutic potential of targeting the NFATc1 pathway.

References

- 1. The collection of NFATc1-dependent transcripts in the osteoclast includes numerous genes non-essential to physiologic bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NFATc1 in mice represses osteoprotegerin during osteoclastogenesis and dissociates systemic osteopenia from inflammation in cherubism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Gene Expression Profiling of NFATc1-Knockdown in RAW 264.7 Cells: An Alternative Pathway for Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 12-Deoxyphorbol 13-acetate inhibits RANKL-induced osteoclastogenesis via the attenuation of MAPK signaling and NFATc1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Core Characteristics of NFATc1-IN-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

NFATc1-IN-1 is a potent small molecule inhibitor of the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) signaling pathway. This compound has demonstrated significant anti-osteoclastogenic effects, making it a valuable tool for research in bone biology and a potential therapeutic candidate for osteoclastic diseases. Its primary mechanism of action involves the inhibition of the nuclear translocation of NFATc1, a master transcription factor for osteoclast differentiation. This technical guide provides a comprehensive overview of the basic characteristics of this compound, including its chemical properties, biological activity, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

This compound, also referred to as compound A04, is a salicylanilide derivative. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈F₂INO₂ | |

| Molecular Weight | 375.11 g/mol | |

| CAS Number | 1912422-56-0 | |

| Appearance | White to off-white solid | |

| Solubility | DMSO: 125 mg/mL (333.24 mM) with ultrasonic treatment | |

| Storage | Powder: -20°C for 3 years; In solvent (-80°C): 6 months |

Biological Activity

This compound is a potent inhibitor of RANKL-induced osteoclast formation. Its biological activity is primarily attributed to its ability to block the nuclear translocation of NFATc1, thereby preventing the transcription of genes essential for osteoclast differentiation and function.

In Vitro Efficacy

The in vitro effects of this compound on osteoclastogenesis have been evaluated in RAW 264.7 murine macrophage cells, a common model for studying osteoclast differentiation.

| Parameter | Cell Line | Effective Concentration | Observation | Reference |

| IC₅₀ (Osteoclast Formation) | RAW 264.7 | 1.57 µM | Inhibition of RANKL-induced osteoclast formation | |

| Inhibition of Osteoclastogenesis | RAW 264.7 | 1.5, 2.0, and 2.5 µM | Markedly reduced number and size of TRAP-positive multinucleated osteoclasts | |

| NFATc1 Nuclear Translocation | RAW 264.7 | 1.5 and 2.5 µM | Blocked nuclear translocation and decreased the level of NFATc1 | |

| Cytotoxicity | RAW 264.7 | Up to 2.5 µM | No cytotoxic effects observed on osteoclast precursor cells |

Signaling Pathway

NFATc1 is a critical transcription factor in the RANKL signaling pathway, which governs osteoclast differentiation. The binding of RANKL to its receptor RANK on osteoclast precursors initiates a signaling cascade that leads to the activation and nuclear translocation of NFATc1. NFATc1 then induces the expression of osteoclast-specific genes. This compound inhibits this process by preventing the nuclear translocation of NFATc1.

Caption: NFATc1 Signaling Pathway in Osteoclastogenesis.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Osteoclastogenesis Inhibition Assay (TRAP Staining)

This assay is used to quantify the formation of osteoclasts. Tartrate-resistant acid phosphatase (TRAP) is an enzyme highly expressed in osteoclasts, and its activity is used as a marker for osteoclast differentiation.

Materials:

-

RAW 264.7 cells

-

Alpha-MEM (Minimum Essential Medium) supplemented with 10% FBS, 1% penicillin-streptomycin

-

Recombinant murine RANKL

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

TRAP staining solution (e.g., a kit containing naphthol AS-MX phosphate and fast red violet LB salt in a tartrate-containing buffer)

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

The following day, treat the cells with various concentrations of this compound (e.g., 0, 0.5, 1.0, 1.5, 2.0, and 2.5 µM) in the presence of 50 ng/mL RANKL.

-

Incubate the cells for 4-5 days, replacing the medium with fresh medium containing the respective treatments every 2 days.

-

After the incubation period, wash the cells with PBS.

-

Fix the cells with 4% PFA for 10 minutes at room temperature.

-

Wash the cells with PBS.

-

Stain for TRAP activity according to the manufacturer's instructions. Typically, this involves incubating the cells with the TRAP staining solution at 37°C for 30-60 minutes.

-

Wash the cells with distilled water and allow them to air dry.

-

Visualize the cells under a light microscope. TRAP-positive multinucleated (≥3 nuclei) cells are identified as osteoclasts.

-

Quantify the number and size of osteoclasts per well.

NFATc1 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the subcellular localization of NFATc1 to assess the inhibitory effect of this compound on its nuclear translocation.

Materials:

-

RAW 264.7 cells

-

Glass coverslips

-

24-well plates

-

Recombinant murine RANKL

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against NFATc1

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Seed RAW 264.7 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with this compound (e.g., 1.5 or 2.5 µM) for 1-2 hours.

-

Stimulate the cells with 100 ng/mL RANKL for 24 hours.

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-NFATc1 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope. Analyze the localization of the NFATc1 signal (cytoplasmic vs. nuclear).

Bone Resorption Pit Formation Assay

This assay directly measures the functional activity of osteoclasts by quantifying their ability to resorb a bone-like substrate.

Materials:

-

Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells

-

Bone slices (e.g., dentin or cortical bone) or calcium phosphate-coated plates

-

Osteoclast differentiation medium (alpha-MEM with 10% FBS, M-CSF, and RANKL)

-

This compound

-

Toluidine blue or other suitable stain for visualizing resorption pits

-

Sonicator (for cleaning bone slices)

Procedure:

-

Prepare osteoclast precursors (BMMs or RAW 264.7 cells).

-

Seed the cells onto bone slices or calcium phosphate-coated plates in the presence of M-CSF and RANKL to induce osteoclast differentiation.

-

Treat the differentiating osteoclasts with various concentrations of this compound.

-

Culture the cells for 7-10 days, with medium changes every 2-3 days.

-

At the end of the culture period, remove the cells from the substrate. For bone slices, this can be done by sonication in water or a detergent solution.

-

Stain the substrate to visualize the resorption pits. For bone slices, 1% toluidine blue is commonly used.

-

Image the stained substrate using a light microscope.

-

Quantify the total area of resorption pits using image analysis software (e.g., ImageJ).

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-osteoclastogenic activity of this compound.

Caption: Workflow for this compound Evaluation.

Conclusion

This compound is a valuable research tool for studying the role of the NFATc1 signaling pathway in osteoclast biology. Its potent inhibitory effect on osteoclast formation and function, coupled with a well-defined mechanism of action, makes it a promising lead compound for the development of novel therapeutics for bone-related disorders characterized by excessive osteoclast activity. The experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of this compound and other potential inhibitors of the NFATc1 pathway.

Preliminary Studies on the Effects of NFATc1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary studies on NFATc1-IN-1, a potent inhibitor of the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). NFATc1 is a crucial transcription factor implicated in various physiological and pathological processes, including immune responses, skeletal remodeling, and muscle development. This document details the mechanism of action of this compound, focusing on its role in inhibiting osteoclastogenesis. We present quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of drug discovery, immunology, and bone biology.

Introduction to NFATc1 and its Signaling Pathway

The Nuclear Factor of Activated T-cells (NFAT) family of transcription factors plays a pivotal role in translating calcium signals into changes in gene expression.[1][2][3][4][5][6][7] NFATc1, a key member of this family, is a master regulator of osteoclast differentiation, the process by which bone-resorbing cells are formed.[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25] Dysregulation of NFATc1 activity is associated with several bone diseases, including osteoporosis and rheumatoid arthritis.

The activation of NFATc1 is tightly regulated by intracellular calcium levels. In resting cells, NFATc1 is phosphorylated and resides in the cytoplasm. Upon stimulation by ligands such as the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine in osteoclastogenesis, intracellular calcium levels rise. This increase in calcium activates the phosphatase calcineurin, which dephosphorylates NFATc1. Dephosphorylated NFATc1 then translocates to the nucleus, where it cooperates with other transcription factors, such as c-Fos, to initiate the transcription of genes essential for osteoclast differentiation and function.[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25]

This compound: A Potent Inhibitor of Osteoclastogenesis

This compound is a salicylanilide derivative that has been identified as a potent inhibitor of RANKL-induced osteoclast formation.[1] Its primary mechanism of action is the inhibition of NFATc1 nuclear translocation, thereby preventing the transcription of NFATc1-dependent genes.[1]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound on osteoclastogenesis and related processes.

| Assay | Cell Line | Metric | Value | Reference |

| Inhibition of Osteoclast Formation | RAW 264.7 | IC50 | 1.57 µM | [1] |

| This compound Concentration | Effect on TRAP-positive Multinucleated Osteoclasts | Cytotoxicity | Reference |

| 1.5 µM | Marked reduction in number and size | No significant cytotoxicity | [1] |

| 2.0 µM | Marked reduction in number and size | No significant cytotoxicity | [1] |

| 2.5 µM | Marked reduction in number and size | No significant cytotoxicity | [1] |

| This compound Concentration | Effect on NFATc1 Nuclear Translocation | Reference |

| 1.5 µM | Blocked RANKL-induced nuclear translocation | [1] |

| 2.5 µM | Blocked RANKL-induced nuclear translocation | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Osteoclast Differentiation

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Osteoclast Differentiation:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Incubate for 24 hours.

-

Replace the medium with differentiation medium containing 50 ng/mL RANKL.

-

Add this compound at desired concentrations (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 µM). A vehicle control (DMSO) should be included.

-

Incubate for 4 days, replacing the medium with fresh differentiation medium and inhibitor every 2 days.

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

-

Purpose: To identify and quantify multinucleated osteoclasts.

-

Procedure:

-

After the 4-day differentiation period, wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 10% formalin for 10 minutes.

-

Wash the cells with deionized water.

-

Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions. TRAP-positive cells will appear red/purple.

-

Count the number of TRAP-positive multinucleated cells (containing ≥ 3 nuclei) per well under a light microscope.

-

NFATc1 Nuclear Translocation Assay (Immunofluorescence)

-

Purpose: To visualize and quantify the localization of NFATc1 within the cells.

-

Procedure:

-

Seed RAW 264.7 cells on glass coverslips in a 24-well plate.

-

After 24 hours, pre-treat the cells with this compound (e.g., 1.5 or 2.5 µM) or vehicle for 1 hour.

-

Stimulate the cells with 50 ng/mL RANKL for 24 hours.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against NFATc1 overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the percentage of cells showing nuclear localization of NFATc1.

-

Bone Resorption Pit Assay

-

Purpose: To assess the functional activity of osteoclasts by measuring their ability to resorb a bone-like substrate.

-

Procedure:

-

Prepare bone slices (e.g., from bovine cortical bone) or use commercially available calcium phosphate-coated plates.

-

Seed osteoclast precursors on the bone slices/coated plates and differentiate them into mature osteoclasts in the presence of RANKL and M-CSF.

-

Treat the mature osteoclasts with different concentrations of this compound for a specified period.

-

Remove the cells from the substrate.

-

Stain the resorption pits with a suitable dye (e.g., toluidine blue for bone slices, or visualize directly for coated plates).

-

Image the resorption pits using a microscope and quantify the resorbed area using image analysis software.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NFATc1 signaling pathway in osteoclasts, the mechanism of action of this compound, and a typical experimental workflow for its characterization.

Caption: NFATc1 signaling pathway in osteoclast differentiation.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for characterizing this compound.

Conclusion

The preliminary studies on this compound demonstrate its potential as a valuable research tool and a lead compound for the development of therapeutics targeting osteoclast-mediated bone diseases. Its specific mechanism of action, involving the inhibition of NFATc1 nuclear translocation, provides a clear rationale for its anti-resorptive effects. The experimental protocols and data presented in this guide offer a solid foundation for further investigation into the biological activities and therapeutic applications of this compound and other modulators of the NFATc1 signaling pathway. Future in vivo studies will be crucial to validate its efficacy and safety in preclinical models of bone loss.

References

- 1. researchgate.net [researchgate.net]

- 2. Gene Expression Profiling of NFATc1-Knockdown in RAW 264.7 Cells: An Alternative Pathway for Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. causing bone resorption: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. caymanchem.com [caymanchem.com]

- 11. The collection of NFATc1-dependent transcripts in the osteoclast includes numerous genes non-essential to physiologic bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NFATc1 directly induces the human β3 integrin gene in osteoclast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. axonmedchem.com [axonmedchem.com]

- 14. JCI - NFATc1 in mice represses osteoprotegerin during osteoclastogenesis and dissociates systemic osteopenia from inflammation in cherubism [jci.org]

- 15. Autoamplification of NFATc1 expression determines its essential role in bone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selective inhibition of calcineurin-NFAT signaling by blocking protein–protein interaction with small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting the NFAT:AP-1 transcriptional complex on DNA with a small-molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. induces highly potent: Topics by Science.gov [science.gov]

- 20. mdpi.com [mdpi.com]

- 21. A polypeptide inhibitor of calcineurin blocks the calcineurin-NFAT signalling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Erianin serves as an NFATc1 inhibitor to prevent breast cancer-induced osteoclastogenesis and bone destruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. NFATc1 affects mouse splenic B cell function by controlling the calcineurin–NFAT signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 24. NFATC1 nuclear factor of activated T cells 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 25. Nfatc1 nuclear factor of activated T cells, cytoplasmic, calcineurin dependent 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Utilizing NFATc1-IN-1 for the Study of T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear factor of activated T-cells c1 (NFATc1) is a critical transcription factor in the orchestration of T-cell activation and differentiation. Upon T-cell receptor (TCR) and co-stimulatory signaling, intracellular calcium levels rise, activating the phosphatase calcineurin. Calcineurin then dephosphorylates NFATc1, leading to its translocation from the cytoplasm to the nucleus. Once in the nucleus, NFATc1, in concert with other transcription factors, binds to promoter regions of target genes, initiating the transcription of key cytokines such as Interleukin-2 (IL-2) and IL-4, and other molecules essential for an effective immune response. Given its central role, the modulation of NFATc1 activity presents a compelling strategy for therapeutic intervention in various immune-related disorders.

This technical guide focuses on NFATc1-IN-1, a small molecule inhibitor of NFATc1. While the effects of this inhibitor have been characterized in the context of osteoclastogenesis, its application in T-cell biology remains largely unexplored in published literature. This document will provide a comprehensive overview of the known properties of this compound, the established role of NFATc1 in T-cell activation, and detailed, adaptable experimental protocols to facilitate the investigation of this compound's effects on T-lymphocytes.

This compound: Known Mechanism of Action and Properties

This compound (also referred to as compound A04) has been identified as a potent inhibitor of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclast formation.[1][2][3] Its primary mechanism of action is the inhibition of NFATc1 nuclear translocation.[1][2][3]

Quantitative Data from Osteoclast Studies

The following table summarizes the available quantitative data for this compound from studies on the osteoclast precursor cell line, RAW 264.7.

| Parameter | Cell Line | Value | Reference |

| IC50 (Osteoclast Formation) | RAW 264.7 | 1.57 µM | [1][2][3] |

| Effective Concentration (Inhibition of NFATc1 Nuclear Translocation) | RAW 264.7 | 1.5 - 2.5 µM | [1] |

| Cytotoxicity | RAW 264.7 | No significant cytotoxicity observed at concentrations up to 2.5 µM | [1] |

The Role of NFATc1 in T-Cell Activation: A Signaling Overview

T-cell activation is a tightly regulated process initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This, along with co-stimulatory signals, triggers a cascade of intracellular events culminating in cellular proliferation and the acquisition of effector functions. The NFATc1 signaling pathway is a cornerstone of this process.

Caption: NFATc1 signaling cascade in T-cell activation.

Experimental Protocols for Investigating this compound in T-Cells

The following protocols are designed as a starting point for researchers to characterize the effects of this compound on primary T-cells or T-cell lines (e.g., Jurkat). These protocols should be optimized based on specific experimental conditions and cell types.

T-Cell Proliferation Assay

This assay measures the effect of this compound on T-cell proliferation following activation.

Materials:

-

Primary human or murine T-cells (or Jurkat cells)

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

-

This compound (dissolved in DMSO)

-

Proliferation dye (e.g., CFSE) or [³H]-thymidine

-

96-well flat-bottom plates

Methodology:

-

Label T-cells with CFSE according to the manufacturer's protocol.

-

Resuspend cells in complete RPMI-1640 medium at a density of 1 x 10⁶ cells/mL.

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash wells with PBS before use.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).

-

Add 100 µL of cell suspension to each well of the anti-CD3 coated plate.

-

Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

-

Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

For CFSE-based analysis, harvest cells and analyze by flow cytometry. Proliferation is measured by the dilution of CFSE fluorescence.

-

For [³H]-thymidine incorporation, add 1 µCi of [³H]-thymidine to each well for the final 18 hours of incubation. Harvest cells onto a filter mat and measure radioactivity using a scintillation counter.

Caption: Workflow for T-cell proliferation assay with this compound.

Cytokine Secretion Assay (ELISA)

This protocol quantifies the effect of this compound on the production of key T-cell cytokines like IL-2.

Materials:

-

Primary human or murine T-cells (or Jurkat cells)

-

Complete RPMI-1640 medium

-

Anti-CD3 and anti-CD28 antibodies

-

This compound (dissolved in DMSO)

-

96-well flat-bottom plates

-

IL-2 ELISA kit

Methodology:

-

Activate T-cells in a 96-well plate as described in the proliferation assay protocol (steps 2-7).

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate and carefully collect the supernatant from each well.

-

Perform an IL-2 ELISA on the supernatants according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader and calculate the concentration of IL-2 from a standard curve.

NFATc1 Nuclear Translocation Assay (Immunofluorescence)

This assay directly visualizes the inhibitory effect of this compound on the nuclear translocation of NFATc1.

Materials:

-

Primary T-cells or Jurkat cells

-

Poly-L-lysine coated coverslips or imaging plates

-

PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

-

This compound (dissolved in DMSO)

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against NFATc1

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Methodology:

-

Seed T-cells onto poly-L-lysine coated coverslips and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) for 30-60 minutes to induce NFATc1 translocation.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with 5% BSA for 1 hour.

-

Incubate with a primary antibody against NFATc1 overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of translocation.

Caption: Workflow for NFATc1 nuclear translocation immunofluorescence assay.

Conclusion and Future Directions

This compound is a valuable tool for studying the role of NFATc1 in various biological processes. While its efficacy in inhibiting osteoclastogenesis is established, its potential as a modulator of T-cell activation remains an open and promising area of research. The experimental protocols provided in this guide offer a robust framework for elucidating the effects of this compound on T-lymphocyte proliferation, cytokine production, and the core mechanism of NFATc1 nuclear translocation. Such studies will be instrumental in determining the therapeutic potential of targeting NFATc1 for the treatment of autoimmune diseases, transplant rejection, and certain malignancies. It is imperative for researchers to carefully characterize the dose-response and potential off-target effects of this compound in T-cells to fully understand its utility as a research tool and a potential therapeutic agent.

References

An In-depth Technical Guide on NFATc1 Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) signaling pathway, a critical regulator of cellular development, activation, and differentiation. We will delve into the core mechanisms of NFATc1 activation, its downstream targets, and its implications in both normal physiological processes and disease states. This document also outlines key experimental protocols for studying NFATc1 signaling and presents relevant quantitative data in a structured format.

The Core NFATc1 Signaling Pathway

NFATc1 is a transcription factor that plays a pivotal role in the immune system, particularly in T-cell activation and differentiation. Its activity is tightly regulated by calcium/calcineurin signaling. Under resting conditions, NFATc1 is phosphorylated and resides in the cytoplasm. Upon stimulation of cell surface receptors, such as the T-cell receptor (TCR), there is an increase in intracellular calcium levels. This rise in calcium activates the phosphatase calcineurin, which dephosphorylates NFATc1, exposing a nuclear localization signal (NLS). The dephosphorylated NFATc1 then translocates to the nucleus, where it cooperates with other transcription factors, notably AP-1 (Fos/Juno), to regulate the expression of target genes.

Key steps in the NFATc1 signaling cascade:

-

Receptor Stimulation: Engagement of receptors like the TCR or other cell surface receptors that trigger intracellular calcium release.

-

Calcium Influx: A sustained increase in intracellular calcium concentration ([Ca2+]i).

-

Calcineurin Activation: Calcium binds to calmodulin, which in turn activates the serine/threonine phosphatase calcineurin.

-

NFATc1 Dephosphorylation: Calcineurin dephosphorylates multiple serine residues in the regulatory domain of NFATc1.

-

Nuclear Translocation: Dephosphorylation exposes the NLS, leading to the import of NFATc1 into the nucleus.

-

Transcriptional Regulation: In the nucleus, NFATc1 binds to specific DNA sequences (NFAT-binding sites) in the promoter regions of target genes, often in collaboration with other transcription factors like AP-1, to modulate gene expression.

Caption: The NFATc1 signaling pathway from T-cell receptor activation to target gene expression.

Upstream Regulators and Downstream Targets

The activity of NFATc1 is influenced by a variety of upstream signals and, in turn, regulates a wide array of downstream genes.

| Upstream Regulators | Mode of Action | Downstream Targets | Biological Function |

| T-cell Receptor (TCR) | Induces Ca2+ influx and calcineurin activation. | IL-2, IL-4, IFN-γ | T-cell activation and differentiation. |

| B-cell Receptor (BCR) | Triggers Ca2+ signaling in B-cells. | c-Myc, Cyclin D2 | B-cell proliferation and activation. |